1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide

描述

Structure and Properties

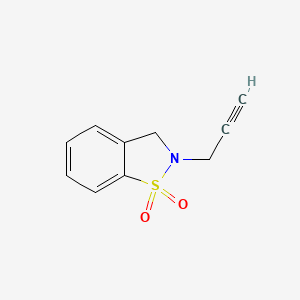

1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide (hereafter referred to as the target compound) is a bicyclic heterocyclic system comprising a benzene ring fused to a partially saturated 1,2-isothiazole ring. Key structural features include:

- 2,3-Dihydro substitution: The isothiazole ring is partially saturated at the 2 and 3 positions, reducing aromaticity and increasing conformational flexibility .

- 1,1-Dioxide groups: The sulfur atoms in the isothiazole ring are oxidized to sulfone groups, enhancing electron-withdrawing properties and stability .

Synthesis

The compound can be synthesized via:

Organolithium-mediated reactions: Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) reacts with propynyllithium reagents to yield 3-substituted derivatives, followed by reduction or alkylation .

Ring contraction: 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxides undergo base-induced contraction to form 1,2-benzisothiazole derivatives .

属性

IUPAC Name |

2-prop-2-ynyl-3H-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-7-11-8-9-5-3-4-6-10(9)14(11,12)13/h1,3-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSSSZORCQBBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reagent-Based Alkylation of Saccharin Derivatives

Route : Reacting saccharin salts with propargyl Grignard reagents (e.g., propargyl magnesium bromide) under anhydrous conditions.

- Procedure :

- Saccharin salt formation : Saccharin is treated with a base (e.g., sodium methoxide) to form the sodium saccharin salt.

- Grignard reaction : The saccharin salt reacts with propargyl magnesium bromide in tetrahydrofuran (THF) at reflux under nitrogen.

- Workup : The reaction mixture is acidified (e.g., HCl) to precipitate the product, followed by purification via recrystallization.

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Anhydrous THF | |

| Molar Ratio | 1:1 (saccharin salt : Grignard) | |

| Temperature | Reflux (~66°C) | |

| Yield (Analogues) | 34–80% (for related 3-substituted derivatives) |

Challenges : Competing formation of tertiary alcohols or disubstituted byproducts requires strict control of stoichiometry and moisture exclusion.

Nucleophilic Substitution of 3-Chlorobenzisothiazole Dioxide

Route : Displacement of a chlorine atom in 3-chloro-1,2-benzisothiazole 1,1-dioxide with a propargyl nucleophile.

- Procedure :

- Synthesis of 3-chloro intermediate : Saccharin is treated with phosphorus oxychloride to form 3-chloro-1,2-benzisothiazole 1,1-dioxide.

- Propargyl substitution : The chloro derivative reacts with propargylamine or propargylmagnesium bromide in a polar aprotic solvent (e.g., DMF).

- Use of catalytic Cu(I) salts enhances substitution efficiency.

- Elevated temperatures (80–120°C) improve reaction rates.

Yield Range : 55–70% (based on analogous piperazinyl substitutions).

Cyclization of Propargyl-Containing Sulfonamide Precursors

Route : Intramolecular cyclization of N-propargyl sulfonamides under electrophilic conditions.

- Procedure :

- Sulfonamide synthesis : A propargyl group is introduced via alkylation of o-aminobenzenesulfonamide.

- Cyclization : Treatment with In(OTf)₃ or ICl induces cyclization to form the benzisothiazole dioxide core.

Example :

| Substrate | Conditions | Product Yield | Source |

|---|---|---|---|

| 3-[2-(N-Tosylamido)phenyl]penta-1,4-diyn-3-ol | In(OTf)₃, DCM, rt | 60–70% |

Advantage : Direct formation of the 2,3-dihydro structure during cyclization.

Hydrogenation of Unsaturated Intermediates

Route : Selective hydrogenation of a preformed 1,2-benzisothiazole 1,1-dioxide derivative.

- Procedure :

- Synthesis of unsaturated precursor : Follow Grignard or substitution methods to introduce the propynyl group.

- Catalytic hydrogenation : Use H₂/Pd-C or transfer hydrogenation to reduce the isothiazole ring to the 2,3-dihydro form.

- Catalyst choice (Pd vs. Pt) to avoid over-reduction.

- Solvent selection (e.g., ethanol or ethyl acetate).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Alkylation | High atom economy, scalable | Byproduct formation requires purification | 34–80% |

| Nucleophilic Substitution | Direct functionalization | Requires toxic chlorinated intermediates | 55–70% |

| Cyclization | Built-in dihydro structure formation | Complex precursor synthesis | 60–70% |

| Hydrogenation | Post-functionalization flexibility | Risk of over-reduction | N/A |

Key Research Findings

- Solvent Impact : Anhydrous THF or DCM is critical for Grignard and cyclization routes to prevent reagent decomposition.

- Byproduct Mitigation : Lowering reaction temperatures (e.g., 0–5°C) minimizes tertiary alcohol formation in Grignard reactions.

- Structural Confirmation : X-ray crystallography and HPLC are routinely used to validate the 2,3-dihydro configuration and propynyl substitution.

化学反应分析

Types of Reactions

1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

科学研究应用

Antimicrobial Activity

Research indicates that 1,2-benzisothiazole derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of benzisothiazole have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. This makes them candidates for developing new antimicrobial agents in pharmaceuticals.

Anticancer Research

Recent studies have highlighted the potential of benzisothiazole derivatives in anticancer research. Compounds like 1,2-benzisothiazole have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis (programmed cell death) and disruption of cell cycle progression. These findings suggest a pathway for developing novel anticancer therapies based on this compound.

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide. Its structural similarity to other bioactive compounds allows it to interact with biological systems in plants and pests effectively. Research into its efficacy against agricultural pests could lead to the development of safer and more effective agricultural chemicals.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzisothiazole derivatives against common pathogens. The results indicated that compounds similar to 1,2-benzisothiazole exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions them as promising candidates for further development into therapeutic agents.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that 1,2-benzisothiazole induces apoptosis through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests that further exploration into its mechanism could yield valuable insights for cancer treatment strategies.

作用机制

The mechanism of action of 1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₉H₇NO₂S.

Key Differences

Substituent Effects: The propynyl group in the target compound introduces sp-hybridized carbons, enabling alkyne-specific reactions (e.g., Huisgen cycloaddition) absent in allyloxy (probenazole) or methoxy derivatives .

Electronic Properties :

- The 1,1-dioxide groups create a strong electron-withdrawing effect, polarizing the isothiazole ring. This effect is amplified in the target compound by the electron-deficient propynyl group, enhancing electrophilic reactivity .

Biological Activity :

- Probenazole’s allyloxy group facilitates hydrogen bonding with plant receptors, triggering systemic acquired resistance . The target compound’s propynyl group may alter binding kinetics or toxicity profiles.

- Saccharin derivatives exhibit antimicrobial activity due to the 3-keto group, absent in the dihydro target compound .

Synthetic Accessibility :

- Probenazole is synthesized via direct alkylation of saccharin with allyl bromide , whereas the target compound requires specialized reagents (e.g., propynyllithium) or multistep ring contractions .

Research Findings and Data

Table 2: Stability and Reactivity Data

| Property | Target Compound | Probenazole | Saccharin |

|---|---|---|---|

| Thermal Stability (°C) | 180–200 (decomposes)* | 230–240 (decomposes) | 228–229 (melts) |

| Hydrolytic Stability | Resistant (pH 1–12) | Stable in acidic conditions | Degrades in strong acids |

| Reactivity with Thiols | High (alkyne-thiol click) | Low | Moderate (keto-enol) |

*Predicted based on analogous 1,2-benzisothiazole dioxides .

Pharmacological Potential

- Antifungal activity : Derivatives of 1,2-benzisothiazol-3(2H)-one show MIC values of 2–8 µg/mL against Candida albicans . The target compound’s propynyl group may enhance membrane permeability.

- EC₅₀ in Agrochemicals : Probenazole analogs exhibit EC₅₀ < 1.5 µM in plant defense induction assays . Structural modifications (e.g., propynyl substitution) could optimize potency.

生物活性

1,2-Benzisothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2-benzisothiazole, 2,3-dihydro-2-(2-propyn-1-yl)-, 1,1-dioxide (CAS number 20044-78-4) is a notable member of this class. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties.

Chemical Structure

The molecular formula of 1,2-benzisothiazole, 2,3-dihydro-2-(2-propyn-1-yl)-, 1,1-dioxide is . Its structure features a benzisothiazole core with a propynyl substituent that may influence its biological properties.

Antibacterial Properties

Research indicates that certain benzisothiazole derivatives exhibit antibacterial activity against various Gram-positive bacteria. For instance:

- Bacillus subtilis and Staphylococcus aureus are commonly targeted pathogens. Some derivatives have shown significant inhibition against these strains.

- In a study evaluating the antibacterial effects of various derivatives, it was observed that modifications in the substituents on the benzisothiazole ring could enhance or diminish activity. Notably, N-alkoxybenzyl and N-aryl derivatives demonstrated promising results in inhibiting bacterial growth .

Antifungal Activity

The antifungal potential of benzisothiazole derivatives has also been documented:

- Compounds derived from this scaffold have shown selective antifungal activity against species such as Candida albicans and Aspergillus niger . The presence of specific substituents was found to significantly affect their efficacy.

- A study highlighted that certain derivatives exhibited broad-spectrum antifungal activity while others were less effective due to structural variations .

Anticancer Activity

Emerging evidence suggests potential anticancer properties for benzisothiazole derivatives:

- In vitro studies have indicated that some compounds can inhibit the proliferation of cancer cells. For example, derivatives targeting cancer cell lines like HeLa (cervical cancer) and U2OS (osteosarcoma) showed IC50 values in the low micromolar range .

- Structure-activity relationship (SAR) studies have indicated that modifications to the benzisothiazole core can enhance anticancer efficacy by increasing binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies illustrate the biological activity of 1,2-benzisothiazole derivatives:

常见问题

Q. What are the optimized synthetic routes for 1,2-Benzisothiazole,2,3-dihydro-2-(2-propyn-1-yl)-,1,1-dioxide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted benzisothiazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example:

- Key Step : Reacting a benzisothiazole precursor (e.g., 3-hydroxy-1,2-benzisothiazole 1,1-dioxide) with propargyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

- Optimization : Yield improvements (~32%) are achieved via reflux conditions (4–6 hours) and acid catalysis (glacial acetic acid) to enhance electrophilicity of the carbonyl group .

- Critical Parameters : Solvent choice (ethanol vs. DMF), temperature control, and stoichiometric ratios of reagents significantly impact purity and yield.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Analysis :

- IR Spectroscopy :

- Strong absorptions at 1150–1250 cm⁻¹ (S=O stretching) and ~2100 cm⁻¹ (C≡C stretching) confirm functional groups .

- Mass Spectrometry :

Advanced Research Questions

Q. What conformational dynamics are observed in gas phase vs. matrix-isolated environments?

Methodological Answer:

- Gas Phase (DFT Calculations) :

- Five low-energy conformers (e.g., TSk, TC) are identified, with relative energies <6 kJ/mol. The TSk conformer dominates (47% population at 350 K) due to minimized steric hindrance .

- Matrix Isolation (IR Spectroscopy) :

- Conformational cooling occurs during matrix deposition, favoring planar trans isomers (TSk and TC). Annealing experiments in krypton matrices reverse stability order (TC becomes most stable) .

- Key Insight : Energy barriers for isomerization (<5 kJ/mol) explain dynamic interconversion in gas phase but rigidity in matrices .

Q. How do substituents influence the compound's bioactivity and mechanism of action?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Mechanistic Studies :

- EC₅₀ values <1.5 µM in FLIPR assays suggest agonism at G-protein-coupled receptors (GPCRs) via sulfur-oxygen interactions .

Q. How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Case Study : Discrepancies in antifungal activity (e.g., MIC ranging from 0.8–5.0 µM) arise from:

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。